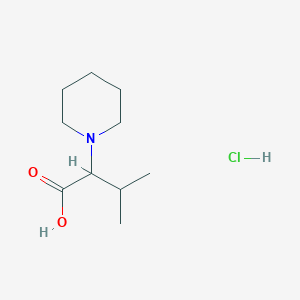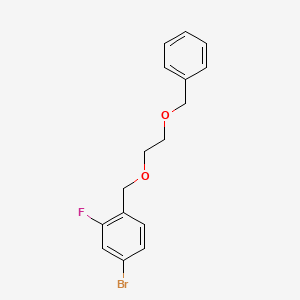
1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene
Overview
Description
1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene is a useful research compound. Its molecular formula is C16H16BrFO2 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Chemical Compounds
The synthesis of new chemical compounds, such as 1,2,3-triazole derivatives, demonstrates the utility of related chemical structures in creating materials with potential applications in corrosion inhibition. For example, Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles using a process that involved benzyl halides, showcasing a method that could potentially be adapted for compounds with similar structural motifs for applications in material sciences and corrosion protection Negrón-Silva et al., 2013.
Development of PET Imaging Probes
In the field of medical imaging, particularly for the diagnosis of Alzheimer's disease, fluorinated benzene derivatives have been evaluated as positron emission tomography (PET) imaging probes. Cui et al. (2012) synthesized and assessed the effectiveness of radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques, indicating the potential of fluorinated benzene derivatives in creating effective PET imaging agents Cui et al., 2012.
Advancements in Organic Synthesis
The chemoselectivity of cobalt-catalyzed carbonylation processes involving fluorinated benzenes has been explored for the synthesis of various organic compounds, including fluorobenzoic acids. Boyarskiy et al. (2010) discussed a method that maintains the integrity of fluorine substituents, highlighting a versatile approach for generating fluorinated organic acids from readily available materials Boyarskiy et al., 2010.
Exploration of Material Properties
Research into the properties of materials and their interactions is another application area. For instance, the study of H-abstraction from methylbenzenes by specific reagents provided insights into reaction mechanisms and the structure of spin adducts, offering valuable information for the development of new materials and chemical synthesis strategies Dou et al., 2005.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(2-phenylmethoxyethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFO2/c17-15-7-6-14(16(18)10-15)12-20-9-8-19-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIILPLVEQIJWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
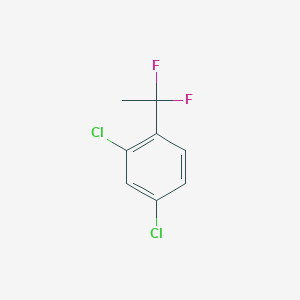
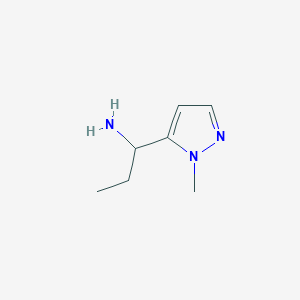
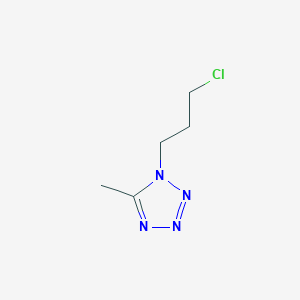
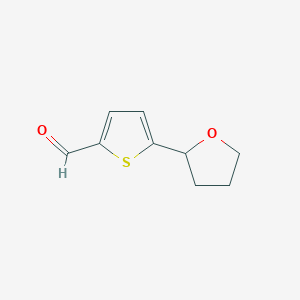
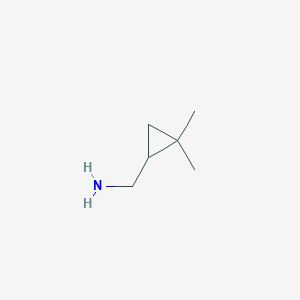
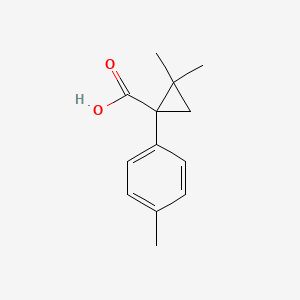
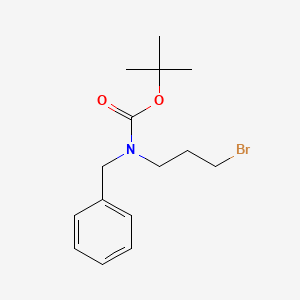
![[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B1455008.png)
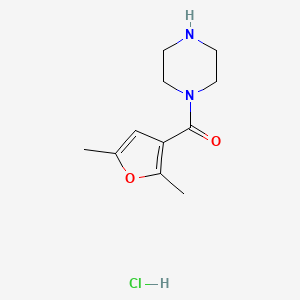
![{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1455011.png)
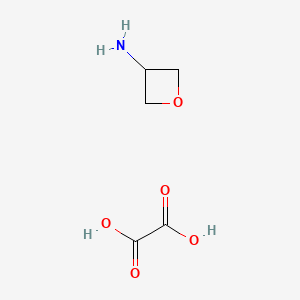
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1455017.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1455018.png)
